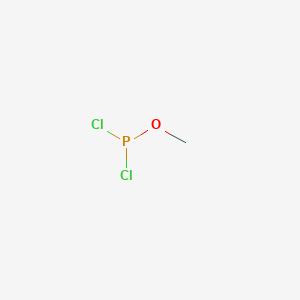
Methyldichlorophosphit
Übersicht
Beschreibung
Methyl dichlorophosphite, also known as Methyl dichlorophosphite, is a useful research compound. Its molecular formula is CH3Cl2OP and its molecular weight is 132.91 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl dichlorophosphite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl dichlorophosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dichlorophosphite including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Phosphonamidat- und Phosphonat-verknüpften Phosphonopeptiden
Methyldichlorophosphit wird bei der Synthese von Phosphonamidat- und Phosphonat-verknüpften Phosphonopeptiden verwendet . Diese Peptide haben potenzielle Anwendungen bei der Entwicklung neuer Medikamente und Therapien.
Herstellung von 2-(2-Iodophenyl)ethylmethylphosphitderivat eines Alkohols
Diese Verbindung wird verwendet, um 2-(2-Iodophenyl)ethylmethylphosphitderivat eines Alkohols herzustellen . Dieses Derivat kann in verschiedenen chemischen Reaktionen und Synthesen verwendet werden.
Synthese von Desoxyoligonukleotiden auf einem Polymerträger
This compound wird bei der Synthese von Desoxyoligonukleotiden auf einem Polymerträger verwendet . Dies ist ein entscheidender Schritt bei der Herstellung von DNA-Sequenzen für die genetische Forschung und biotechnologische Anwendungen.
Herstellung von cis- und trans-2-Oxo-2-Propionyl-1,3,2-Oxazaphosphorinan
This compound wird bei der Herstellung von cis- und trans-2-Oxo-2-Propionyl-1,3,2-Oxazaphosphorinan verwendet . Diese Verbindungen haben potenzielle Anwendungen in der organischen Synthese und der pharmazeutischen Chemie.
Synthese von Phosphorodichloridothioaten
This compound wird bei der Synthese von Phosphorodichloridothioaten verwendet . Diese Verbindungen werden in verschiedenen chemischen Reaktionen verwendet und haben potenzielle Anwendungen bei der Entwicklung neuer Materialien und Medikamente.
Herstellung von Oxazaphosphorinanen
This compound wird bei der Herstellung von Oxazaphosphorinanen verwendet . Diese Verbindungen werden in verschiedenen chemischen Reaktionen verwendet und haben potenzielle Anwendungen bei der Entwicklung neuer Materialien und Medikamente.
Synthese von 4,6-cyclischem Phosphattetrasaccharid
Methyldichlorophosphat wird bei der Synthese von 4,6-cyclischem Phosphattetrasaccharid verwendet . Diese Verbindung hat potenzielle Anwendungen in der Kohlenhydratchemie und der Entwicklung neuer Medikamente.
Herstellung von 8-(2''-Hydroxyethoxy)adenosin-5',2''-Phosphat-Derivat
Methyldichlorophosphat wird bei der Herstellung von 8-(2''-Hydroxyethoxy)adenosin-5',2''-Phosphat-Derivat verwendet . Dieses Derivat hat potenzielle Anwendungen in der Nukleotidchemie und der Entwicklung neuer Medikamente.
Safety and Hazards
Wirkmechanismus
Target of Action
It has been used in the preparation of phosphonamidate- and phosphonate-linked phosphonopeptides . These peptides could potentially be the targets of this compound.
Mode of Action
For instance, it has been used in the preparation of 2-(2-iodophenyl)ethyl methyl phosphite derivative of an alcohol . The compound likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its use in the synthesis of phosphonamidate- and phosphonate-linked phosphonopeptides , it can be inferred that it may play a role in the biochemical pathways involving these peptides.
Pharmacokinetics
Its physical properties such as boiling point (93-95 °c) and density (1.376 g/mL at 20 °C) can influence its bioavailability and pharmacokinetics.
Result of Action
Its role in the synthesis of various compounds suggests that it contributes to the formation of new molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl dichlorophosphite. For instance, its boiling point suggests that it can be volatile at high temperatures . Therefore, temperature could be a significant environmental factor affecting its stability and efficacy.
Eigenschaften
IUPAC Name |
dichloro(methoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDJECSMANTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186451 | |
| Record name | Methyl phosphorodichloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-26-3 | |
| Record name | Phosphorodichloridous acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phosphorodichloridite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phosphorodichloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dichlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)




![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
